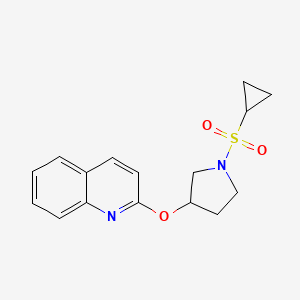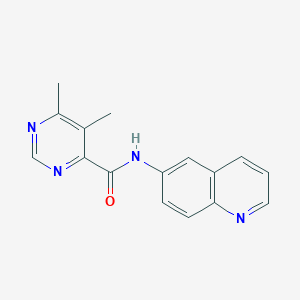
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a fascinating chemical compound with a unique structure that combines a quinoline moiety with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the ring construction from cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced to the pyrrolidine ring through sulfonylation reactions, which often require specific reagents and conditions to achieve high yields and selectivity.
Coupling with Quinoline: The final step involves the coupling of the pyrrolidine derivative with a quinoline moiety, typically through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This often includes the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline or pyrrolidine rings .
Wissenschaftliche Forschungsanwendungen
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives and pyrrolidine-based molecules, such as:
Quinoline: A heterocyclic aromatic organic compound with various biological activities.
Pyrrolidine: A five-membered nitrogen-containing heterocycle used in the synthesis of various bioactive compounds.
Cyclopropylsulfonyl Derivatives: Compounds containing the cyclopropylsulfonyl group, known for their unique chemical properties.
Uniqueness
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to its combination of a quinoline moiety with a pyrrolidine ring and a cyclopropylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,14-6-7-14)18-10-9-13(11-18)21-16-8-5-12-3-1-2-4-15(12)17-16/h1-5,8,13-14H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOGYWFLXJDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2786581.png)


![(3S)-3-(1,3-dioxaindan-5-yl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B2786584.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)


![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)


![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
